molecular formula C52H88N2O39 B569769 Difucosyllacto-N-neo-hexaose CAS No. 115236-57-2

Difucosyllacto-N-neo-hexaose

Cat. No.: B569769
CAS No.: 115236-57-2
M. Wt: 1365.251
InChI Key: XOHQYIKZIFWWAG-IHKCOTFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Difucosyllacto-N-neo-hexaose: is a complex oligosaccharide found in human milk. It belongs to the family of human milk oligosaccharides, which are known for their beneficial effects on infant health. This compound is characterized by its unique structure, which includes multiple fucose residues attached to a lactose core. It plays a crucial role in the development of the infant gut microbiota and the immune system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Difucosyllacto-N-neo-hexaose involves multiple steps, including the glycosylation of lactose with fucose residues. The process typically requires the use of glycosyltransferases, which are enzymes that facilitate the transfer of sugar moieties to specific positions on the lactose molecule. The reaction conditions often include controlled temperatures and pH levels to ensure the proper formation of the desired oligosaccharide.

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods, such as fermentation using genetically engineered microorganisms. These microorganisms are designed to express the necessary glycosyltransferases, allowing for the efficient production of the oligosaccharide. The fermentation process is followed by purification steps to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Difucosyllacto-N-neo-hexaose can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

    Substitution: This reaction involves the replacement of one functional group with another, which can modify the properties of the oligosaccharide.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. The reaction conditions typically involve mild temperatures and neutral pH.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction conditions often involve low temperatures and anhydrous solvents.

    Substitution: Common reagents include halogenating agents and nucleophiles. The reaction conditions vary depending on the specific substitution being performed.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and properties.

Scientific Research Applications

Difucosyllacto-N-neo-hexaose has a wide range of scientific research applications, including:

    Chemistry: It is used as a standard in analytical techniques such as capillary electrophoresis and liquid chromatography.

    Biology: It is studied for its role in the development of the infant gut microbiota and its prebiotic effects.

    Medicine: It is investigated for its potential therapeutic applications in preventing infections and modulating the immune system.

    Industry: It is used in the formulation of infant formulas and functional foods to mimic the beneficial effects of human milk.

Mechanism of Action

The mechanism of action of Difucosyllacto-N-neo-hexaose involves its interaction with specific receptors and pathways in the body. It acts as a prebiotic, promoting the growth of beneficial gut bacteria. It also has immunomodulatory effects, enhancing the maturation and function of the immune system. The molecular targets include various glycan-binding proteins and receptors on immune cells.

Comparison with Similar Compounds

    Difucosyllacto-N-hexaose: Another fucosylated oligosaccharide with a similar structure but different glycosidic linkages.

    Trifucosyllacto-N-hexaose: Contains an additional fucose residue compared to Difucosyllacto-N-neo-hexaose.

    Disialyllactose-N-tetraose: A sialylated oligosaccharide with different biological properties.

Uniqueness: this compound is unique due to its specific glycosidic linkages and the presence of multiple fucose residues. These structural features contribute to its distinct biological activities and its role in promoting infant health.

Properties

IUPAC Name

N-[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4S,5R,6S)-4-[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-2-yl]methoxy]-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H88N2O39/c1-12-25(65)33(73)35(75)48(81-12)92-43-28(68)18(7-57)83-50(37(43)77)89-41-20(9-59)85-46(23(31(41)71)53-14(3)61)80-11-22-30(70)45(39(79)52(87-22)88-40(17(64)6-56)27(67)16(63)5-55)91-47-24(54-15(4)62)32(72)42(21(10-60)86-47)90-51-38(78)44(29(69)19(8-58)84-51)93-49-36(76)34(74)26(66)13(2)82-49/h5,12-13,16-52,56-60,63-79H,6-11H2,1-4H3,(H,53,61)(H,54,62)/t12-,13-,16-,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28-,29-,30-,31+,32+,33+,34+,35-,36-,37+,38+,39+,40+,41+,42+,43-,44-,45-,46+,47+,48-,49-,50-,51-,52-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXMQYFYWOWELN-CZDDXOQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(OC(C(C3O)NC(=O)C)OCC4C(C(C(C(O4)OC(C(CO)O)C(C(C=O)O)O)O)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)C)O)O)O)O)O)NC(=O)C)O)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)OC[C@@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O[C@H]7[C@H]([C@@H]([C@@H]([C@@H](O7)C)O)O)O)O)O)NC(=O)C)O)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H88N2O39
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1365.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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